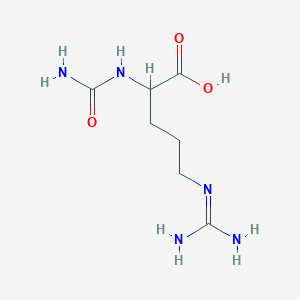

2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

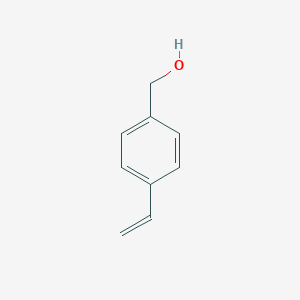

The compound 2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid is a derivative of pentanoic acid, which is structurally related to the amino acid ornithine. It is part of a class of compounds that have been studied for their potential to inhibit nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes .

Synthesis Analysis

The synthesis of related 2-amino-5-azolylpentanoic acids involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection to yield the desired compounds. This method has been used to create a series of compounds, including 2-amino-5-(imidazol-1-yl)pentanoic acid, which has shown potent inhibition against different isoforms of NOS .

Molecular Structure Analysis

The molecular structure and vibrational properties of a similar dipeptide compound have been characterized using infrared and Raman spectroscopies, supported by Density Functional Theory (DFT) calculations. These studies provide insights into the normal modes of vibration and the electronic delocalization of the compound's structure, considering both neutral and zwitterionic forms .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid are not detailed in the provided papers, related compounds have been shown to interact with metal ions. For instance, 2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride hydrate forms complexes with transition metals, coordinating through an oxygen atom of the carboxylate and a nitrogen atom of the amino group, resulting in zwitterionic complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques such as melting point determination, conductivity measurement, elemental analysis, FTIR spectroscopy, electronic spectroscopy, magnetic susceptibility measurement, and ESI-MS. These studies suggest that the metal complexes of similar compounds exhibit different geometries, such as octahedral and tetrahedral, around the metal ions . Additionally, the antibacterial activities of these complexes have been evaluated, showing enhanced activity compared to the parent compound .

Aplicaciones Científicas De Investigación

Safety And Hazards

Propiedades

IUPAC Name |

2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRVMKVZOPHHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300274 |

Source

|

| Record name | Nalpha-Carbamyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid | |

CAS RN |

15920-89-5 |

Source

|

| Record name | NSC135787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nalpha-Carbamyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)

![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)